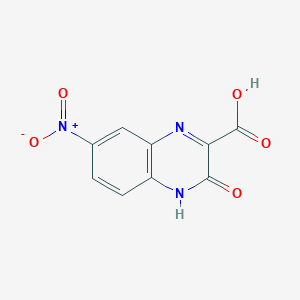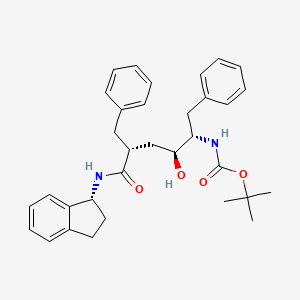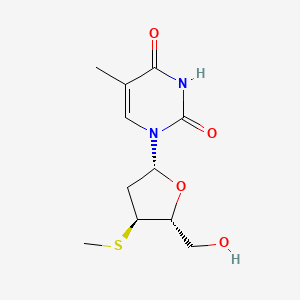
Thymidine, 3'-S-methyl-3'-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-S-methyl-3’-thio-, is a modified nucleoside analog of thymidine, where the 3’-hydroxyl group is replaced by a sulfur atom and further methylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-S-methyl-3’-thio-, typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom, followed by methylation. One common method involves the use of phosphoramidite chemistry, which is widely employed for the synthesis of oligonucleotides . The reaction conditions often include the use of coupling agents such as 1H-tetrazole or its derivatives to facilitate the formation of the phosphoramidite intermediate .
Industrial Production Methods
Industrial production of Thymidine, 3’-S-methyl-3’-thio-, may involve scalable synthesis techniques similar to those used in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-S-methyl-3’-thio-, can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-S-methyl-3’-thio-, has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Thymidine, 3’-S-methyl-3’-thio-, involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA replication and repair processes, making it a useful tool for studying these mechanisms. The sulfur atom substitution enhances the rate of template copying by increasing the nucleophilicity of the molecule, which facilitates its incorporation into nucleic acid templates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another modified nucleoside with an amino group at the 3’ position instead of a hydroxyl group.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used for tracking DNA synthesis in cells.
Uniqueness
Thymidine, 3’-S-methyl-3’-thio-, is unique due to the presence of a sulfur atom at the 3’ position, which significantly alters its chemical properties and reactivity compared to other thymidine analogs. This modification enhances its utility in biochemical research, particularly in the study of nucleic acid interactions and mechanisms .
Eigenschaften
CAS-Nummer |
127908-94-5 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4S/c1-6-4-13(11(16)12-10(6)15)9-3-8(18-2)7(5-14)17-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
YIGBHTQIPVBKNR-HRDYMLBCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

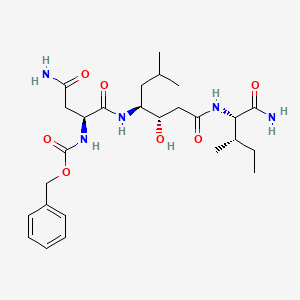
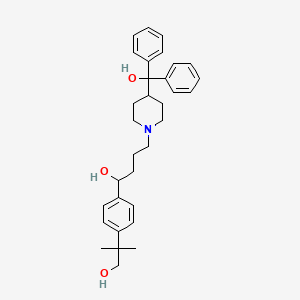
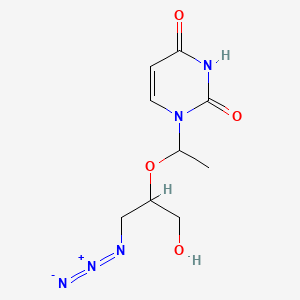

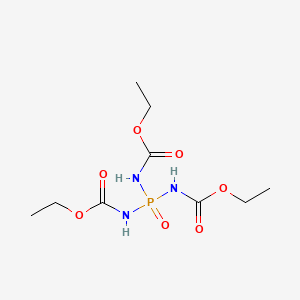

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
